molecular formula C10H16O4 B15281387 (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione

Cat. No.: B15281387
M. Wt: 200.23 g/mol
InChI Key: VWLSLDJSZWJMRG-YUMQZZPRSA-N
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Description

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is a chemical compound known for its unique structure and properties. It is a diisopropyl-substituted analogue of lactide, which is a biodegradable monomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione typically involves the self-condensation of specific precursors under controlled conditions. One method involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another method uses the self-condensation of L-asparagine methyl ester at room temperature . These methods ensure the production of optically pure compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar self-condensation techniques. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl glycolide derivatives, while reduction may produce simpler alcohols or hydrocarbons .

Scientific Research Applications

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo polymerization, forming long chains that can interact with biological tissues. This interaction can influence cellular processes and tissue regeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is unique due to its diisopropyl substitution, which imparts specific thermal and hydrophobic properties to the resulting polymers. These properties make it particularly suitable for applications requiring materials with lower glass transition temperatures and increased degradation times .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(3S,6S)-3,6-di(propan-2-yl)-1,4-dioxane-2,5-dione

InChI

InChI=1S/C10H16O4/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-8H,1-4H3/t7-,8-/m0/s1

InChI Key

VWLSLDJSZWJMRG-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@H](C(=O)O1)C(C)C

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)O1)C(C)C

Origin of Product

United States

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